molecular formula C4H2BrFO B12965869 3-Bromo-2-fluorofuran

3-Bromo-2-fluorofuran

Cat. No.: B12965869
M. Wt: 164.96 g/mol
InChI Key: YGRJMPLLIBVXRT-UHFFFAOYSA-N
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Description

3-Bromo-2-fluorofuran is a heterocyclic organic compound characterized by a furan ring substituted with bromine and fluorine atoms at the 3 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluorofuran typically involves the halogenation of furan derivatives. One common method includes the bromination of 2-fluorofuran using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure selectivity .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process must be optimized for yield and purity, often requiring advanced purification methods such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluorofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol at room temperature.

    Oxidation: Potassium permanganate in acetone.

    Reduction: Lithium aluminum hydride in ether.

Major Products:

    Substitution: 2-Fluoro-3-methoxyfuran.

    Oxidation: 2-Fluoro-3-bromofuran-5-one.

    Reduction: 2-Fluoro-3-bromotetrahydrofuran.

Scientific Research Applications

3-Bromo-2-fluorofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluorofuran in biological systems involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards enzymes or receptors. The furan ring’s electron-rich nature allows it to engage in π-π interactions with aromatic amino acids in proteins, modulating their activity .

Comparison with Similar Compounds

    2-Bromo-3-fluorofuran: Similar structure but with reversed positions of bromine and fluorine.

    3-Chloro-2-fluorofuran: Chlorine substituted for bromine.

    3-Bromo-2-chlorofuran: Chlorine substituted for fluorine.

Uniqueness: 3-Bromo-2-fluorofuran is unique due to the specific electronic effects imparted by the bromine and fluorine atoms, which influence its reactivity and interaction with biological targets. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and materials .

Properties

Molecular Formula

C4H2BrFO

Molecular Weight

164.96 g/mol

IUPAC Name

3-bromo-2-fluorofuran

InChI

InChI=1S/C4H2BrFO/c5-3-1-2-7-4(3)6/h1-2H

InChI Key

YGRJMPLLIBVXRT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1Br)F

Origin of Product

United States

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